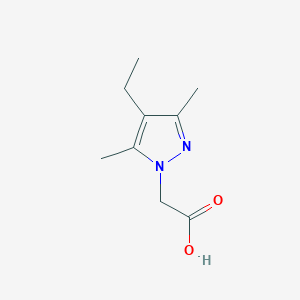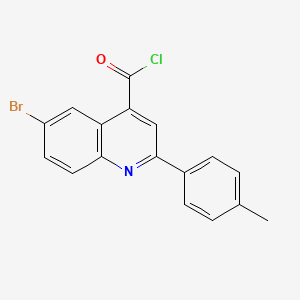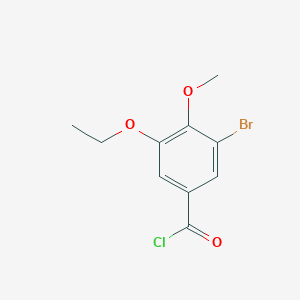
3-溴-5-乙氧基-4-甲氧基苯甲酰氯
描述
科学研究应用
3-Bromo-5-ethoxy-4-methoxybenzoyl chloride is used in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials
作用机制
Target of Action
Similar compounds such as 4-methoxybenzoyl chloride are known to react with carboxylic acids, alcohols, and amines .
Mode of Action
3-Bromo-5-ethoxy-4-methoxybenzoyl chloride likely interacts with its targets through a nucleophilic substitution mechanism. This is a common reaction for benzoyl chlorides, where the chlorine atom is replaced by a nucleophile .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of molecules that act against alzheimer’s disease .
Result of Action
The compound’s reactivity suggests it could be used to modify other molecules, potentially altering their function .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-ethoxy-4-methoxybenzoyl chloride can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species. For instance, the rate of nucleophilic substitution reactions can be influenced by the polarity of the solvent and the strength of the nucleophile .
生化分析
Biochemical Properties
3-Bromo-5-ethoxy-4-methoxybenzoyl chloride plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with amino acid residues in proteins, leading to modifications that can alter the protein’s function . These interactions are crucial for studying protein structure and function, as well as for developing new therapeutic agents.
Cellular Effects
3-Bromo-5-ethoxy-4-methoxybenzoyl chloride has notable effects on various types of cells and cellular processes. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . The compound can affect the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns by modifying transcription factors and other regulatory proteins, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of 3-Bromo-5-ethoxy-4-methoxybenzoyl chloride involves its ability to form covalent bonds with specific amino acid residues in proteins . This binding interaction can lead to enzyme inhibition or activation, depending on the target protein. The compound can also induce changes in gene expression by modifying transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s effects on cellular processes and for developing new therapeutic strategies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-ethoxy-4-methoxybenzoyl chloride can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments . Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and for optimizing experimental conditions.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-ethoxy-4-methoxybenzoyl chloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
3-Bromo-5-ethoxy-4-methoxybenzoyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can affect the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and for developing new therapeutic strategies.
Transport and Distribution
Within cells and tissues, 3-Bromo-5-ethoxy-4-methoxybenzoyl chloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic applications and for studying its effects on cellular function.
Subcellular Localization
The subcellular localization of 3-Bromo-5-ethoxy-4-methoxybenzoyl chloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, highlighting the importance of studying its subcellular distribution. These insights are essential for understanding the compound’s mechanism of action and for developing new therapeutic strategies.
准备方法
The synthesis of 3-Bromo-5-ethoxy-4-methoxybenzoyl chloride typically involves the reaction of 3-Bromo-5-ethoxy-4-methoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 3-Bromo-5-ethoxy-4-methoxybenzoic acid.
Reagent: Thionyl chloride (SOCl2).
Conditions: Reflux.
Product: 3-Bromo-5-ethoxy-4-methoxybenzoyl chloride.
The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
化学反应分析
3-Bromo-5-ethoxy-4-methoxybenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-Bromo-5-ethoxy-4-methoxybenzoic acid.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
相似化合物的比较
3-Bromo-5-ethoxy-4-methoxybenzoyl chloride can be compared with other benzoyl chloride derivatives such as:
3-Bromo-4-ethoxy-5-methoxybenzoyl chloride: Similar in structure but with different substituents, leading to different reactivity and applications.
3-Bromo-5-ethoxy-4-methoxybenzonitrile: Contains a nitrile group instead of a chloride, which affects its reactivity and applications.
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: Contains an aldehyde group, leading to different chemical properties and uses.
These compounds share similar core structures but differ in their functional groups, which significantly impact their chemical behavior and applications.
属性
IUPAC Name |
3-bromo-5-ethoxy-4-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO3/c1-3-15-8-5-6(10(12)13)4-7(11)9(8)14-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVKMNQTFRXBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)Cl)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


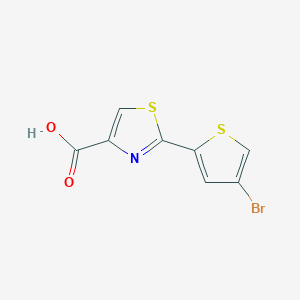
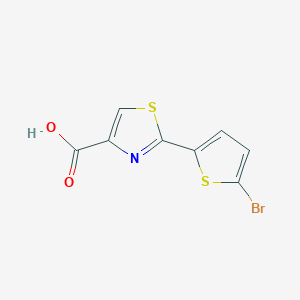


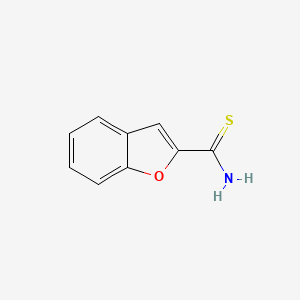

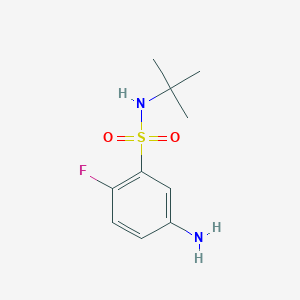

![2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B1372358.png)
![3-[(1-Cyclopropylethyl)amino]propanenitrile](/img/structure/B1372359.png)
![{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine](/img/structure/B1372360.png)

